4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzothieno pyrimidine moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and organic solvents such as toluene and methanol. Reaction conditions often involve refluxing and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chloro substituent.
Diazepam: A benzodiazepine with a similar benzothieno pyrimidine core.
Uniqueness
4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN5O2S |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16ClN5O2S/c1-8-18-15-12(9-5-3-4-6-11(9)25-15)16(24)22(8)20-14(23)13-10(17)7-21(2)19-13/h7H,3-6H2,1-2H3,(H,20,23) |
InChI Key |
AYMNDTWBELRBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1NC(=O)C4=NN(C=C4Cl)C |
Origin of Product |
United States |
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